Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate
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Overview
Description
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is a specialty chemical compound with the molecular formula C14H11NO2S2 and a molecular weight of 289.37 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is known for its unique blend of reactivity and stability, making it valuable in various research and industrial applications .
Scientific Research Applications
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate typically involves the reaction of 5-benzyl-2-thiophenecarboxylic acid with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzyl-2-thiophenecarboxylate: Lacks the isothiocyanate group, making it less reactive in certain applications.
Methyl 5-benzyl-2-isothiocyanatothiophene-3-sulfonate: Contains a sulfonate group instead of a carboxylate group, altering its solubility and reactivity.
Methyl 5-benzyl-2-isothiocyanatothiophene-3-acetate: Features an acetate group, which can influence its chemical behavior and applications.
Uniqueness
Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is unique due to its combination of the isothiocyanate and carboxylate functional groups, which provide a distinct set of reactivity and stability characteristics. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
IUPAC Name |
methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-17-14(16)12-8-11(19-13(12)15-9-18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUGJYHYPFQXMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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